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Cat. No.: B096338

An In-depth Technical Guide on the Core Properties of 2-Methoxyquinoxaline 4-oxide

Abstract

Quinoxaline N-oxides are a prominent class of nitrogen-containing heterocyclic compounds
recognized for their extensive biological activities.[1] This technical guide focuses on a specific
derivative, 2-Methoxyquinoxaline 4-oxide, providing a comprehensive overview of its
fundamental properties. The document details its physicochemical characteristics, synthesis
protocols, and spectroscopic data. Furthermore, it delves into the biological significance and
mechanisms of action characteristic of this compound class, including their roles as
bioreductive prodrugs in antimicrobial and anticancer applications. Detailed experimental
methodologies for synthesis and key biological assays are provided to support researchers,
scientists, and drug development professionals.

Introduction

Quinoxaline, a heterocyclic compound formed by the fusion of a benzene and a pyrazine ring,
serves as a "privileged structure” in medicinal chemistry.[1][2] The oxidation of the nitrogen
atoms in the pyrazine ring to form N-oxides significantly enhances the biological profile of these
molecules.[1][3] Quinoxaline 1,4-dioxides (QdNOs) and their mono-N-oxide analogues have
demonstrated a wide spectrum of pharmacological activities, including antibacterial, antifungal,
anticancer, antiprotozoal, and antitubercular properties.[1][4]
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The N-oxide functional groups are critical to their mechanism of action. These compounds
often act as prodrugs, undergoing bioreduction in hypoxic (low oxygen) environments—
characteristic of solid tumors and various bacterial infections—to generate reactive radical
species.[1] These radicals can induce DNA damage, leading to cell death. This selective
activation in hypoxic cells provides a targeted therapeutic approach. This guide consolidates
the core technical information on 2-Methoxyquinoxaline 4-oxide, offering a foundational
resource for its study and application in drug discovery and development.

Physicochemical and Spectroscopic Properties

The fundamental chemical and physical properties of 2-Methoxyquinoxaline 4-oxide are
summarized below. While experimental data for some properties are limited, calculated values
provide reliable estimates for research purposes.

Physicochemical Data

Property Value Source/Note

IUPAC Name 2-methoxyquinoxaline 4-oxide

CAS Number 18916-46-6 [5]

Molecular Formula CoHsN20:2 [5]

Molecular Weight 176.17 g/mol [5]
COclc--INVALID-LINK--

SMILES [5]
c2cccee2nl

MODWRNFLLLIINR-
InChl Key [5]
UHFFFAOYSA-N

Octanol/Water Partition )
o 0.877 Crippen Calculated Property[5]
Coefficient (logP)

Water Solubility (log10WS in

-4.69 Crippen Calculated Property[5]
mol/l)

Spectroscopic Data
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Spectroscopic data is essential for the structural confirmation of 2-Methoxyquinoxaline 4-
oxide. While a complete, published spectrum for this specific molecule is not readily available,
the expected characteristic signals can be inferred from closely related quinoxaline N-oxide
structures.[6][7]

Technique Data (Expected/inferred from Analogues)

Aromatic protons (6 7.5-8.5 ppm), Methoxy
1H NMR )
protons (-OCHs, singlet, d ~4.0 ppm).

Aromatic carbons (& 110-150 ppm), Methoxy
13C NMR carbon (-OCHs, 8 ~55 ppm), Carbonyl-like

carbon adjacent to N-oxide.

Aromatic C-H stretch (~3050-3100), C=N and
IR (KBr, cm™1) C=C ring stretch (~1500-1620), N-O stretch
(~1250-1350), C-O-C stretch (~1020-1220).[6]

Mass Spec (El) Molecular ion peak (M*) at m/z = 176.[8][9]

Synthesis and Characterization

The synthesis of quinoxaline N-oxides is well-established, with the Beirut reaction being a
primary and versatile method.[2]

Synthesis of Quinoxaline N-Oxides via Beirut Reaction

The Beirut reaction involves the condensation of a benzofuroxan (benzofurazan N-oxide) with a
compound containing an activated methylene group, such as a -dicarbonyl compound, to form
the quinoxaline 1,4-dioxide ring system.[2][6] A general protocol, adapted for the synthesis of
related structures, is presented below.[6]

Experimental Protocol:

e Preparation of Anion: To a solution of an appropriate (3-dicarbonyl precursor (1.6 mmol) in
anhydrous tetrahydrofuran (THF, 8 mL) at 0-5 °C, add sodium hydride (NaH, 60% dispersion
in oil, 1.6 mmol) with stirring.
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e Reaction Incubation: Allow the reaction mixture to warm to room temperature and stir for 30

minutes to ensure complete formation of the enolate.

o Addition of Benzofuroxan: Cool the mixture back to 0-5 °C. Slowly add a solution of
benzofuroxan (1.5 mmol) in anhydrous THF (3 mL).

» Cyclization: Stir the reaction mixture at room temperature for 2-4 hours. The progress of the
reaction can be monitored by Thin Layer Chromatography (TLC).

o Work-up: Upon completion, filter the resulting solid product. Dissolve the solid in water and
adjust the pH to be acidic with a suitable acid (e.g., 1M HCI).

o Extraction: Extract the agueous solution with chloroform or ethyl acetate (3 x 20 mL).

 Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na=S0Oa.), filter,
and remove the solvent by evaporation under reduced pressure to yield the crude product.
The final product can be further purified by recrystallization or column chromatography.[6]

Reactants
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Caption: General workflow for the synthesis of quinoxaline N-oxides.

Biological Activity and Mechanism of Action

Quinoxaline N-oxides are renowned for their potent biological activities, primarily as
antimicrobial and anticancer agents.[1][4] Their efficacy is intrinsically linked to their unique
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mechanism of action.

Bioreductive Activation and Cytotoxicity

The N-oxide groups are the key functional moiety for the biological activity of these
compounds.[1] In the low-oxygen environment characteristic of solid tumors or
anaerobic/microaerophilic bacteria, intracellular reductase enzymes reduce the N-oxide group.
This one-electron reduction generates a highly reactive radical anion.[1] This radical species
can directly, or through the generation of other reactive oxygen species (ROS), cause
significant damage to cellular macromolecules, most notably DNA, leading to single- and
double-strand breaks and subsequent cell death.[1]

Furthermore, some quinoxaline 1,4-dioxides have been shown to inhibit the expression of
Hypoxia-Inducible Factor 1-alpha (HIF-1a). HIF-1a is a transcription factor that is stabilized
under hypoxic conditions and promotes tumor angiogenesis and metastasis. Its inhibition
represents another important pathway for the anticancer effects of this compound class.
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Caption: Proposed mechanism of action for quinoxaline N-oxides.

Experimental Methodologies

Standardized assays are crucial for evaluating the biological efficacy of 2-Methoxyquinoxaline
4-oxide. Detailed protocols for determining antimicrobial and cytotoxic activity are provided

below.
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Minimum Inhibitory Concentration (MIC) Assay

The MIC assay determines the lowest concentration of an antimicrobial agent that prevents the
visible growth of a microorganism. The broth microdilution method is a standard approach.[10]
[11]

Protocol:

Prepare Bacterial Inoculum: Culture bacteria (e.g., E. coli, S. aureus) overnight in a suitable
broth medium (e.g., Mueller-Hinton Broth, MHB) at 37°C. Dilute the overnight culture to
achieve a standardized concentration of approximately 5x10> CFU/mL.[11]

Prepare Compound Dilutions: Prepare a stock solution of 2-Methoxyquinoxaline 4-oxide in
a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution of the compound in a 96-
well microtiter plate using broth medium to achieve the desired concentration range (e.g.,
256 pg/mL to 0.5 pg/mL).[12]

Inoculation: Add the standardized bacterial inoculum to each well of the plate. Include a
positive control (bacteria in broth without the compound) and a negative control (broth only).

Incubation: Incubate the plate at 37°C for 18-24 hours.[12][13]

Determine MIC: After incubation, determine the MIC by visual inspection. The MIC is the
lowest concentration of the compound at which there is no visible turbidity (growth).[11]
Optionally, a viability indicator like resazurin can be added to aid in visualization.[14]

MTT Cytotoxicity Assay

The MTT assay is a colorimetric method used to assess cell viability. It measures the metabolic
activity of cells, which is an indicator of their viability.[15][16]

Protocol:

e Cell Seeding: Seed mammalian cells (e.g., MCF-7, HCT-116) into a 96-well plate at a
predetermined optimal density (e.g., 5x108 to 1x10% cells/well) and incubate for 24 hours at
37°C in a 5% CO:2 atmosphere to allow for cell attachment.[16][17]
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« Compound Treatment: Treat the cells with various concentrations of 2-Methoxyquinoxaline
4-oxide. Perform serial dilutions in the culture medium. Include untreated cells as a control.
Incubate for a specified period (e.g., 48 or 72 hours).[18]

o MTT Addition: Remove the treatment medium and add 50 pL of MTT solution (3-(4,5-
dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide; typically 0.5 mg/mL in serum-free
medium) to each well. Incubate for 3-4 hours.[15] During this time, mitochondrial
dehydrogenases in viable cells convert the yellow MTT to a purple formazan precipitate.[15]

e Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent,
such as DMSO or isopropanol (150 pL/well), to dissolve the formazan crystals.[16]

o Absorbance Measurement: Shake the plate gently to ensure complete dissolution. Measure
the absorbance of the solution using a microplate reader at a wavelength of approximately
570 nm.[16] Cell viability is proportional to the absorbance, and the ICso (half-maximal
inhibitory concentration) can be calculated.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 2-Methoxyquinoxaline 4-oxide is not widely
available, general precautions for handling quinoxaline derivatives and heterocyclic N-oxides
should be strictly followed.

o Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or
goggles, a lab coat, and chemical-resistant gloves.[11][14]

» Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid
inhalation of dust or vapors.[14]

» Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately and
thoroughly with water. Do not ingest. Wash hands thoroughly after handling.[11]

o Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away
from strong oxidizing agents.[12]

» Disposal: Dispose of waste materials in accordance with local, regional, and national
regulations for chemical waste.[16]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. ["2-Methoxyquinoxaline 4-oxide" fundamental
properties]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b096338#2-methoxyquinoxaline-4-oxide-fundamental-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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